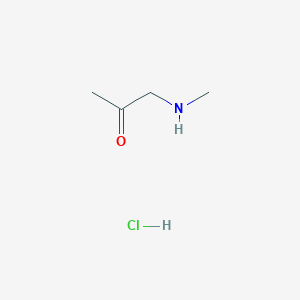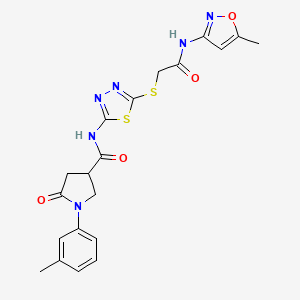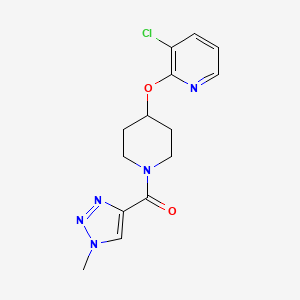
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMBA-4 and is a derivative of phenethylamine. TMBA-4 has been found to possess several interesting properties that make it a promising candidate for use in scientific research.
Mechanism of Action
The exact mechanism of action of TMBA-4 is not yet fully understood. However, studies have shown that the compound acts as a potent agonist at the 5-HT2A receptor. This receptor is known to play a key role in regulating mood, cognition, and perception.
Biochemical and Physiological Effects
TMBA-4 has been found to produce several biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. The compound has also been found to alter the levels of various neurotransmitters, such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TMBA-4 in scientific research is its potency. The compound has been found to produce strong effects at low doses, making it a useful tool for studying the brain and its functions. However, the use of TMBA-4 is not without limitations. The compound is highly reactive and can be difficult to handle in the laboratory.
Future Directions
There are several potential future directions for research involving TMBA-4. One area of interest is the study of the compound's effects on various neurological disorders, such as depression and anxiety. Another potential direction is the development of new drugs based on the structure of TMBA-4. Finally, the compound's potential as a tool for studying the brain and its functions is an area of research that is likely to continue to be of interest in the future.
Conclusion
In conclusion, TMBA-4 is a promising compound with several potential applications in scientific research. The compound's psychoactive properties make it a useful tool for studying the brain and its functions. While the exact mechanism of action of TMBA-4 is not yet fully understood, its potential as a tool for studying neurological disorders and developing new drugs is an area of research that is likely to continue to be of interest in the future.
Synthesis Methods
The synthesis of TMBA-4 involves the reaction of 4,4,4-trifluoro-2-methyl-3-phenylbutan-1-one with methylamine. The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid. The resulting product is then purified using standard techniques, such as column chromatography.
Scientific Research Applications
TMBA-4 has several potential applications in scientific research. One of the most promising areas of research involves the study of the compound's effects on the central nervous system. TMBA-4 has been found to possess psychoactive properties that make it a useful tool for studying the brain and its functions.
properties
IUPAC Name |
4,4,4-trifluoro-2-methyl-3-phenylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)10(11(12,13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKTKYVWMENHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid](/img/structure/B2579744.png)



![2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2579749.png)

![N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)



![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)


![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)